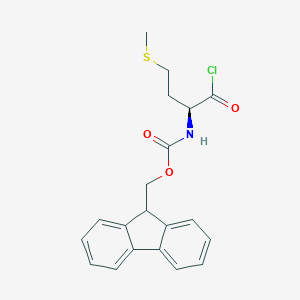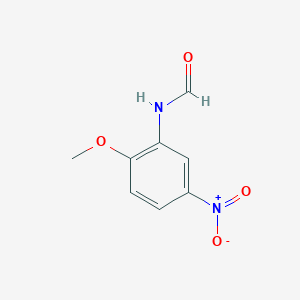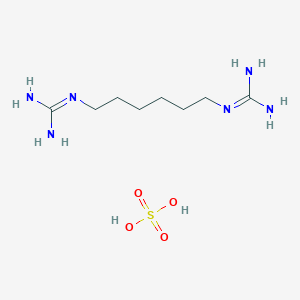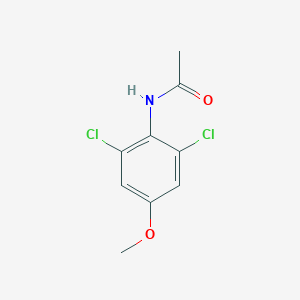
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride, also known as BQCA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. BQCA is a selective agonist for the M1 subtype of muscarinic acetylcholine receptors and has been shown to have various biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride binds to and activates M1 receptors, which are primarily located in the brain. Activation of M1 receptors leads to increased intracellular calcium levels and subsequent activation of various signaling pathways. The specific downstream effects of M1 receptor activation are still being studied, but it is believed to play a role in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to increase acetylcholine release in the hippocampus, a brain region important for learning and memory. This compound has also been shown to increase dopamine release in the striatum, a brain region involved in motor control. In addition, this compound has been shown to increase the activity of certain enzymes involved in synaptic plasticity, a process important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride in lab experiments is its selectivity for the M1 receptor subtype. This allows researchers to study the specific effects of M1 receptor activation without affecting other subtypes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are many potential future directions for research involving N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride. One area of interest is the role of M1 receptors in neurodegenerative diseases such as Alzheimer's disease. It has been shown that M1 receptor activation can improve cognitive function in animal models of Alzheimer's disease, and further research in this area could lead to the development of new treatments. Another potential direction for research is the development of more selective M1 receptor agonists with longer half-lives, which could be used to study the long-term effects of M1 receptor activation. Overall, this compound has the potential to be a valuable tool for studying the role of M1 receptors in various physiological processes.
Méthodes De Synthèse
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride can be synthesized through a multi-step process involving the reaction of 8-butoxyquinoline with piperidine and subsequent acylation with acetic anhydride. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Applications De Recherche Scientifique
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been used extensively in scientific research as a tool to study the M1 subtype of muscarinic acetylcholine receptors. Muscarinic receptors are involved in various physiological processes such as learning and memory, motor control, and regulation of heart rate. This compound has been shown to selectively activate M1 receptors without affecting other subtypes, making it a valuable tool for studying the specific effects of M1 receptor activation.
Propriétés
Numéro CAS |
19655-39-1 |
|---|---|
Formule moléculaire |
C20H29Cl2N3O2 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
N-(8-butoxyquinolin-5-yl)-2-piperidin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-2-3-14-25-18-10-9-17(16-8-7-11-21-20(16)18)22-19(24)15-23-12-5-4-6-13-23;;/h7-11H,2-6,12-15H2,1H3,(H,22,24);2*1H |
Clé InChI |
XKBYDSXYOMOXMG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl |
SMILES canonique |
CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl |
Synonymes |
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)







